

(S)-Veludacigib In Vitro Kinase Assay: A Technical Guide

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Compound of Interest

Compound Name: (S)-Veludacigib

Cat. No.: B11930853

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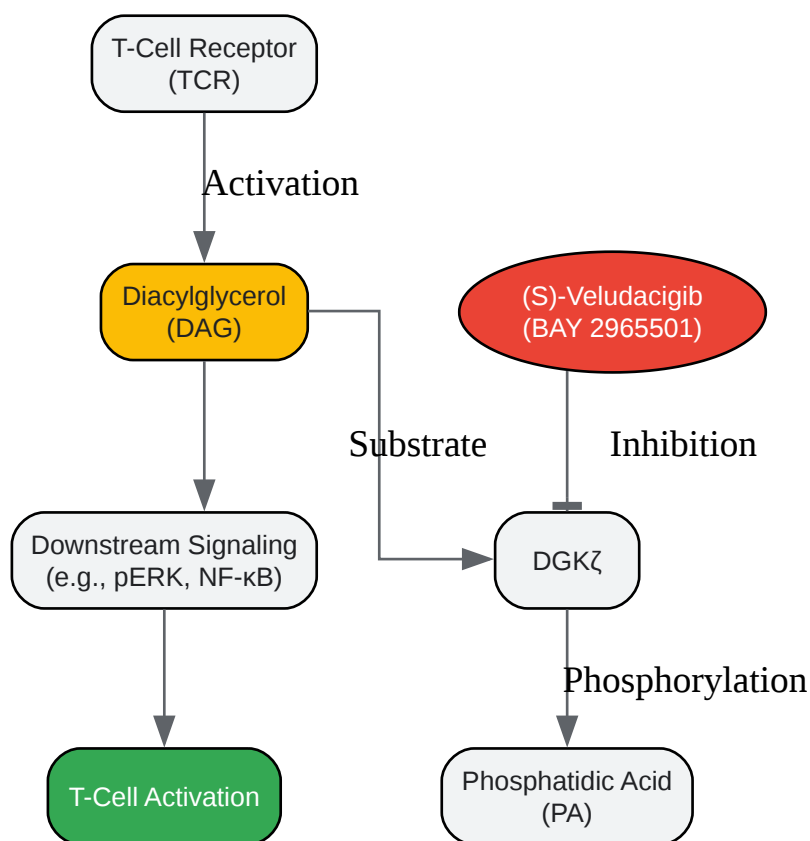
For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of Diacylglycerol Kinase Zeta (DGK ζ). DGK ζ is a critical negative regulator of T-cell receptor signaling. By inhibiting DGK ζ , **(S)-Veludacigib** enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity, positioning it as a promising candidate in cancer immunotherapy. This technical guide provides an in-depth overview of the in vitro kinase assay methodologies relevant to the characterization of **(S)-Veludacigib**, including its mechanism of action, inhibitory potency, and the experimental protocols used to assess its activity.

Mechanism of Action

(S)-Veludacigib targets DGK ζ , a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). In the context of T-cell activation, DAG is a crucial second messenger that activates downstream signaling pathways, leading to T-cell proliferation and effector functions. DGK ζ acts as an intracellular immune checkpoint by converting DAG to PA, thereby attenuating T-cell receptor signaling. By inhibiting DGK ζ , **(S)-Veludacigib** maintains high levels of DAG, leading to sustained T-cell activation and an enhanced anti-tumor immune response.^{[1][2]} This mechanism is further supported by observations that **(S)-Veludacigib** treatment leads to increased phosphorylation of ERK (pERK), a key component of the MAPK signaling pathway downstream of DAG, and enhances cytokine production and cytotoxic activity in T-cells.^{[3][4][5]}



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Figure 1. Mechanism of Action of **(S)-Veludacigib**.

Quantitative Data: In Vitro Potency

(S)-Veludacigib has demonstrated potent inhibitory activity against both human and mouse DGKζ in biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target Enzyme	Species	IC ₅₀ (nM)	Reference
DGKζ	Human	27	[6]
DGKζ	Mouse	35	[7]
DGKζ	Human	76 (ADP-Glo assay)	[2]

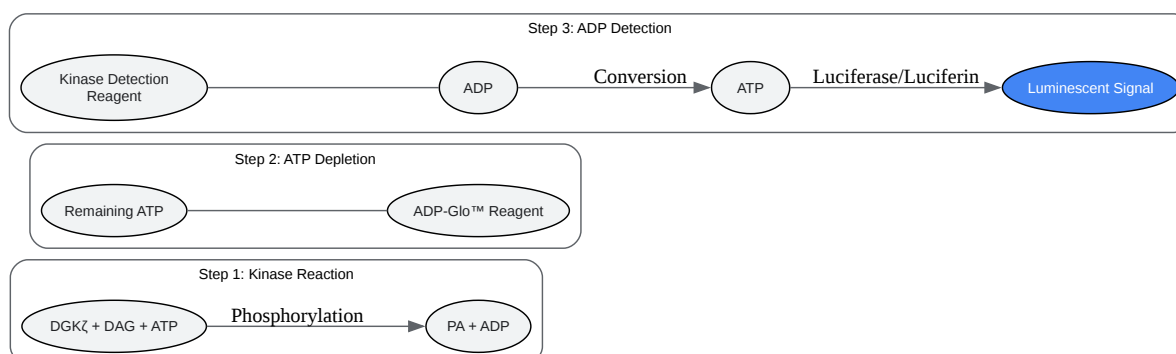
Note on Selectivity: **(S)-Veludacigib** is reported to be a highly selective inhibitor of DGK ζ .^{[1][3]} While it is known to have high selectivity against other DGK isoforms, a comprehensive public kinase selectivity panel detailing IC₅₀ values against a broad range of kinases is not currently available.^[7] One study noted that at their respective IC₅₀ values against DGK α , ritanserin and its analogs did not show inhibitory activity against DGK ζ .^[8]

Experimental Protocols

The in vitro kinase activity of DGK ζ and its inhibition by **(S)-Veludacigib** is commonly assessed using a luminescent-based assay that measures the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a commercially available platform suitable for this purpose.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the DGK ζ kinase reaction is carried out, during which ATP is converted to ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the DGK ζ activity.



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Figure 2. ADP-Glo™ Kinase Assay Workflow.

Materials and Reagents

- Recombinant human DGKζ enzyme
- **(S)-Veludacigib** (or other test compounds)
- Diacylglycerol (DAG) substrate (e.g., in a lipid vesicle formulation)
- ATP
- Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Multi-well plates (white, opaque for luminescence reading)
- Plate reader with luminescence detection capabilities

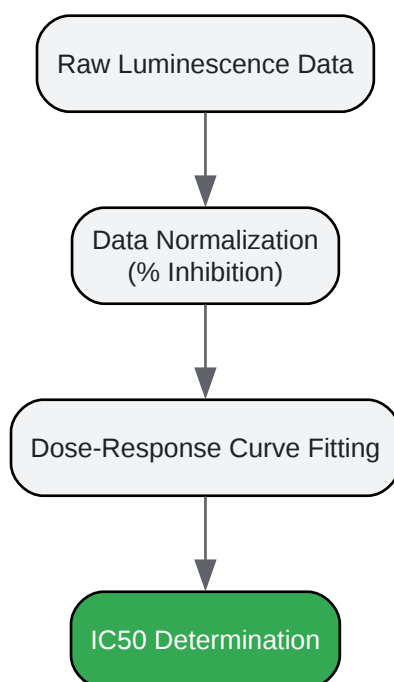
General Protocol for DGKζ Inhibition Assay

- Compound Preparation: Prepare a serial dilution of **(S)-Veludacigib** in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- Kinase Reaction Setup:
 - In a multi-well plate, add the kinase reaction buffer.
 - Add the **(S)-Veludacigib** dilutions or vehicle control to the appropriate wells.
 - Add the DGKζ enzyme to all wells except for the negative control.
 - Add the DAG substrate to all wells.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

- Initiation of Kinase Reaction:
 - Start the reaction by adding ATP to all wells.
 - Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- ATP Depletion:
 - Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for approximately 40 minutes.
- ADP Detection and Signal Generation:
 - Add Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percent inhibition of DGKζ activity for each concentration of **(S)-Veludacigib** relative to the vehicle control.
 - Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Logical Relationships in Data Analysis

The analysis of the in vitro kinase assay data involves a series of logical steps to determine the inhibitory potency of the test compound.



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Figure 3. Data Analysis Workflow.

Conclusion

The in vitro kinase assay is a fundamental tool for characterizing the activity of novel kinase inhibitors like **(S)-Veludacigib**. The data generated from these assays, particularly the IC₅₀ values, provide a quantitative measure of the compound's potency. The ADP-Glo™ assay format offers a robust and high-throughput method for assessing DGKζ inhibition. While **(S)-Veludacigib** has been shown to be a potent and selective inhibitor of DGKζ, a comprehensive public profiling against a broad kinase panel would further solidify its selectivity profile and aid in the prediction of potential off-target effects. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

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